tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate

Description

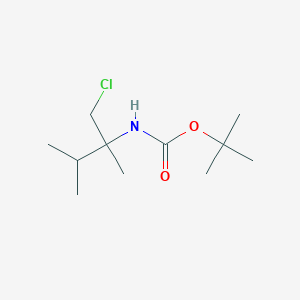

tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and a branched aliphatic chain with chloro and methyl substituents. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. The Boc group provides stability against nucleophilic attack and acidic conditions, while the chloro and methyl substituents influence steric and electronic properties, impacting reactivity and solubility.

Properties

Molecular Formula |

C11H22ClNO2 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

tert-butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate |

InChI |

InChI=1S/C11H22ClNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14) |

InChI Key |

DXCJTTHDTDPQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(CCl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carbamic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: tert-Butyl carbamate and 1-chloro-2,3-dimethylbutanol.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound may be used in the development of pharmaceuticals, where it serves as a building block for the synthesis of bioactive molecules.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- Structure : Features a Boc-protected aromatic amine with a methylphenyl group.

- Applications : Widely used in pharmaceutical research due to its stability and compatibility with coupling reactions .

- Key Differences :

- The aromatic amine in this compound enhances π-π stacking interactions, unlike the aliphatic chloro-dimethylbutan-2-yl group in the target compound, which favors lipophilicity and steric hindrance.

- Molecular Weight: 236.31 g/mol (vs. ~235.7 g/mol estimated for the target compound).

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

- Structure : Contains a bicyclic aziridine ring fused with a cyclohexane system.

- Applications : Used in synthesizing constrained peptide mimetics and kinase inhibitors .

- Key Differences :

- The bicyclic framework introduces rigidity, contrasting with the flexible aliphatic chain of the target compound.

- The absence of halogen substituents reduces electrophilic reactivity compared to the chloro group in the target molecule.

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structure : Combines a Boc group with a biphenyl-hydroxylpropan-2-yl moiety.

- Applications : Explored in chiral synthesis and asymmetric catalysis .

- Key Differences: The hydroxyl and biphenyl groups enhance polarity and hydrogen-bonding capacity, unlike the hydrophobic chloro-dimethylbutan-2-yl group.

Data Table: Comparative Analysis

Biological Activity

tert-Butyl N-(1-chloro-2,3-dimethylbutan-2-yl)carbamate is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to serve multiple roles, particularly as a protecting group in organic reactions and as a precursor for biologically active compounds. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- CAS Number : 290815-01-9

- Molecular Formula : C11H24ClN2O2

- Molecular Weight : 216.32 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound is attributed to its role as a protecting group in organic synthesis. It stabilizes reactive amine sites during chemical reactions, preventing unwanted side reactions. Upon exposure to acidic conditions, the tert-butyl group can be cleaved to release the free amine, which can then participate in subsequent biological or chemical processes .

Biological Applications

- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of various peptides and pharmaceuticals, which are crucial for studying biological processes and developing new drugs .

- Antibacterial Activity : Research indicates that derivatives of carbamate compounds exhibit significant antibacterial properties. For instance, studies have shown that certain carbamate derivatives possess activity against strains such as E. coli and Bacillus cereus, suggesting potential therapeutic applications in combating bacterial infections .

- Anti-inflammatory Properties : Some related carbamate compounds have been evaluated for their anti-inflammatory effects. In vivo studies demonstrated that these compounds could inhibit inflammation effectively, indicating their potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Activity Evaluation

A study synthesized various tert-butyl carbamate derivatives and evaluated their antibacterial efficacy against several bacterial strains using microdilution broth susceptibility assays. The results indicated that some derivatives exhibited high activity against E. coli and M. luteus, with low toxicity levels observed in cytotoxicity assays using Artemia salina .

Case Study 2: Anti-inflammatory Activity Assessment

Another research effort focused on synthesizing tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. These compounds were tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed promising anti-inflammatory effects with percentage inhibition values ranging from 39% to 54%, comparable to standard anti-inflammatory drugs like indomethacin .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 290815-01-9 |

| Molecular Formula | C11H24ClN2O2 |

| Molecular Weight | 216.32 g/mol |

| Antibacterial Activity | Effective against E. coli, M. luteus |

| Anti-inflammatory Activity | Inhibition range: 39% - 54% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.